

# HEPPS Buffer Properties at a Glance

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Hepps

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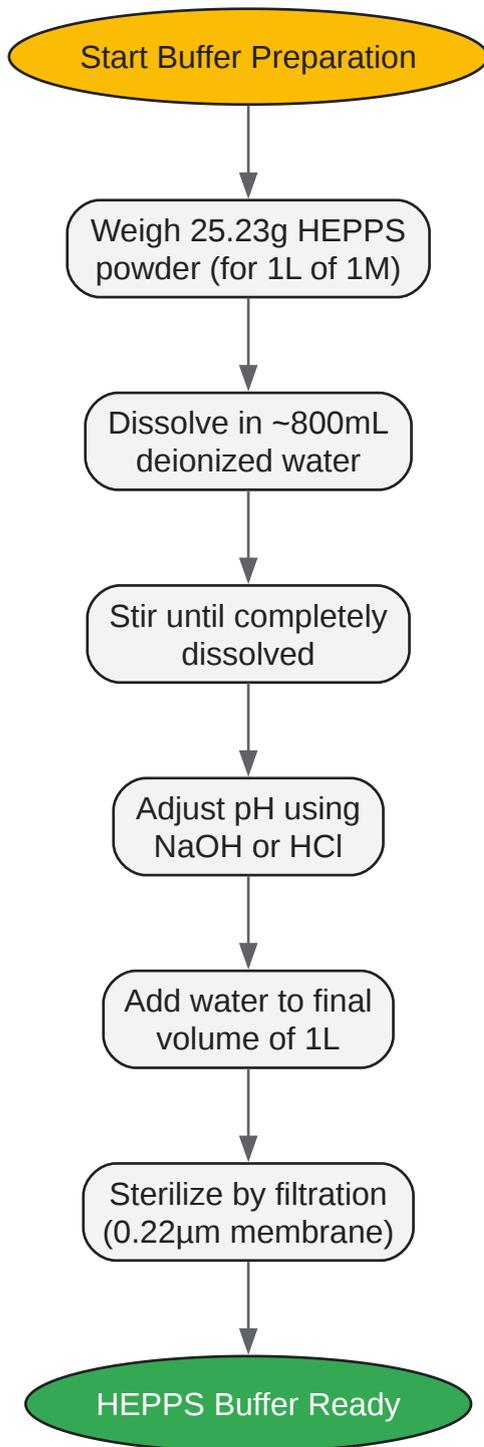
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The table below summarizes the key characteristics of **HEPPS** buffer for easy reference.

Property	Specification
IUPAC Name	3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid [1]
Common Synonyms	HEPPS, EPPS [1] [2]
Chemical Formula	C <sub>9</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub> S [1] [2]
Molar Mass	252.33 g/mol [1] [2]
pKa at 25°C	8.00 [1] [2]
Useful pH Range	7.3 - 8.7 [2]
0.1M Solution pH (25°C)	5.0 - 6.5 [2]

## Standard Protocol: Preparing HEPPS Buffer

This is a general method for preparing a 1L volume of 0.1M **HEPPS** buffer. Always refer to your specific experimental requirements for precise pH, concentration, and sterilization needs.



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**Workflow Overview:** The process involves dissolving **HEPPS** powder in water, adjusting the pH to your target value within the effective range (typically using NaOH for raising pH), bringing the solution to the final volume, and sterile-filtering it for cell culture use [2].

## Common Challenges & Research Considerations

Based on general buffer principles and **HEPPS** characteristics, here are key points to consider for your troubleshooting guide:

- **Metal Ion Interactions:** **HEPPS**, like similar Good's buffers, has a low but non-zero potential for metal chelation [3]. If your experiment is sensitive to metal availability (e.g., contains metal-dependent enzymes), this should be a primary consideration.
- **Light Sensitivity:** While **HEPPS** is generally stable, many biological buffers are sensitive to light, which can lead to degradation and generation of reactive oxygen species like hydrogen peroxide [3]. It is good practice to store **HEPPS** solutions in the dark.
- **Osmolality and Sterilization:** For cell culture applications, ensure the final osmolality of the buffered medium is appropriate for your cell type. Sterilization by autoclaving is not recommended for many organic buffers; always use sterile filtration [3].

## Finding Specific Troubleshooting Information

The search results I obtained are strong on fundamental properties but lack the detailed, problem-based troubleshooting content required for a comprehensive support guide.

To build out the FAQs and troubleshooting sections, I suggest you:

- **Consult Manufacturer Datasheets:** Suppliers like Sigma-Aldrich often provide detailed preparation and handling notes for their buffer products [2].
- **Search for Technical Notes:** Look for "application notes" or "technical bulletins" on university core facility websites or publisher sites (e.g., Springer Nature Protocols, Current Protocols).
- **Use Specific Query Terms:** Search for phrases like "**HEPPS** buffer protocol optimization," "**HEPPS** cell culture not growing," or "**HEPPS** precipitation issue" to find discussions on specialized forums and protocol repositories.

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## References

1. HEPPS (buffer) [en.wikipedia.org]
2. HEPPS | 16052-06-5 [chemicalbook.com]
3. What is HEPES Buffer? [reagent.co.uk]

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**Address:** Ontario, CA 91761, United States  
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